N-(4-chloro-2-methylphenyl)-2-methoxybenzamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-methoxybenzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro-substituted phenyl ring and a methoxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-methoxybenzamide typically involves the reaction between 4-chloro-2-methylaniline and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methoxybenzamide involves the inhibition of specific enzymes. It has been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound may increase neurotransmitter levels, leading to improved cognitive function. Additionally, it exhibits antioxidant properties, which may protect against oxidative damage.
Comparison with Similar Compounds
4-Chloro-2-methylphenol: This compound shares the chloro and methyl substituents but lacks the methoxybenzamide moiety.
4-Chloro-2-methylaniline: Similar in structure but with an amine group instead of the methoxybenzamide.
Uniqueness: N-(4-chloro-2-methylphenyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRENLLHTOOXIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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